2-(4-aminophenyl)-N-methylethane-1-sulfonamide hydrochloride
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Overview
Description
2-(4-aminophenyl)-N-methylethane-1-sulfonamide hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-N-methylethane-1-sulfonamide hydrochloride typically involves the reaction of 4-aminobenzenesulfonamide with N-methylethanolamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)-N-methylethane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted aromatic compounds, which can be further utilized in various chemical syntheses.
Scientific Research Applications
2-(4-aminophenyl)-N-methylethane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-aminophenyl)-N-methylethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)benzothiazole: Known for its antimicrobial properties.
2-(4-aminophenyl)ethylamine: Used in the synthesis of various bioactive molecules.
N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide: Exhibits pharmacological activities.
Uniqueness
2-(4-aminophenyl)-N-methylethane-1-sulfonamide hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
98623-17-7 |
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Molecular Formula |
C9H15ClN2O2S |
Molecular Weight |
250.75 g/mol |
IUPAC Name |
2-(4-aminophenyl)-N-methylethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-11-14(12,13)7-6-8-2-4-9(10)5-3-8;/h2-5,11H,6-7,10H2,1H3;1H |
InChI Key |
ZDLOFGLYZGYAFE-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
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